KadcoccinoneC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccinoneC is a lanostane-type triterpenoid compound that has garnered significant interest due to its unique chemical structure and potential applications in various scientific fields. This compound is part of a larger family of kadcoccinones, which are known for their diverse biological activities and complex molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneC typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, oxidation, and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the compound in larger quantities. This approach leverages the natural biosynthetic pathways of certain microorganisms to generate this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: KadcoccinoneC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or hydrocarbons.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction, but reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
KadcoccinoneC has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of KadcoccinoneC involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. By binding to these targets, this compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
KadcoccinoneC can be compared with other lanostane-type triterpenoids, such as:
- KadcoccinoneA
- KadcoccinoneB
- KadcoccinoneD
- KadcoccinoneE
- KadcoccinoneF
Uniqueness: this compound stands out due to its specific structural features and the unique set of biological activities it exhibits
Properties
Molecular Formula |
C32H48O6 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(1S,5R,7R,10S,11S,13S,15R)-7-acetyloxy-13-hydroxy-1,6,6,10-tetramethyl-14-methylidene-18-oxatetracyclo[11.4.1.02,11.05,10]octadec-2-en-15-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O6/c1-19(10-9-11-20(2)28(34)35)23-14-17-31(8)24-12-13-26-29(5,6)27(37-22(4)33)15-16-30(26,7)25(24)18-32(36,38-31)21(23)3/h11-12,19,23,25-27,36H,3,9-10,13-18H2,1-2,4-8H3,(H,34,35)/b20-11-/t19-,23-,25-,26+,27-,30-,31+,32+/m1/s1 |
InChI Key |
BTAHIRHFQVBZOY-XAMQSACLSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2(C3=CC[C@@H]4[C@@]([C@@H]3C[C@@](C1=C)(O2)O)(CC[C@H](C4(C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C3=CCC4C(C(CCC4(C3CC(C1=C)(O2)O)C)OC(=O)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.